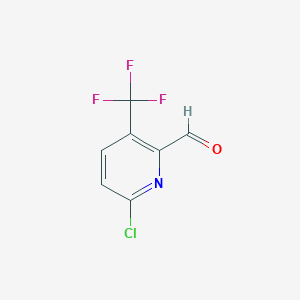

6-Chloro-3-(trifluoromethyl)picolinaldehyde

Description

BenchChem offers high-quality 6-Chloro-3-(trifluoromethyl)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(trifluoromethyl)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRXWHRVPZXEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743796 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245914-65-1 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical development. Its strategic importance stems from the unique combination of three key structural motifs: a reactive aldehyde "handle" for synthetic elaboration, an electron-withdrawing trifluoromethyl group known to enhance metabolic stability and lipophilicity, and a chlorine atom that provides a site for further modification and can significantly modulate biological activity. This guide provides a comprehensive overview of the molecule's properties, a proposed, chemically sound pathway for its synthesis, detailed experimental protocols, and an exploration of its reactivity and applications, grounded in established chemical principles and authoritative literature.

Introduction: The Strategic Value of a Trifunctional Pyridine Building Block

In the landscape of modern drug discovery and agrochemical research, trifluoromethylpyridine (TFMP) scaffolds are indispensable. The introduction of a trifluoromethyl (-CF3) group into a heterocyclic ring is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. The -CF3 group's high electronegativity and lipophilicity can enhance binding affinity, improve membrane permeability, and block metabolic pathways, leading to more potent and durable active ingredients.[1]

6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS 1245914-65-1) emerges as a particularly valuable building block. It integrates the benefits of the TFMP core with two other critical functionalities:

-

The Aldehyde Group: Positioned at C2, the formyl group is a versatile electrophilic center, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes condensations, reductive aminations, Wittig reactions, and additions of organometallic reagents, allowing for the construction of complex molecular architectures.[2]

-

The Chloro Group: The chlorine atom at C6 not only influences the electronic properties of the pyridine ring but also serves as a key site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling further diversification of the molecular scaffold.

This trifecta of functionalities makes 6-Chloro-3-(trifluoromethyl)picolinaldehyde a high-value intermediate for accessing novel chemical space in the pursuit of next-generation pharmaceuticals and crop protection agents.

Physicochemical and Spectral Properties

Comprehensive experimental data for this specific molecule is not widely published. The following table summarizes known identifiers and highlights areas where data is inferred from closely related analogues.

| Property | Value | Source / Comment |

| CAS Number | 1245914-65-1 | [3][4] |

| Molecular Formula | C₇H₃ClF₃NO | [3][4] |

| Molecular Weight | 209.55 g/mol | [3] |

| IUPAC Name | 6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Appearance | Data not available (likely an off-white to yellow solid) | Inferred from isomers.[5] |

| Melting Point | Data not available | The related isomer, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, has a melting point of 52-56 °C.[5] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate). | |

| ¹H, ¹³C, ¹⁹F NMR | Spectral data not publicly available. |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis & Strategy

The most logical disconnection is at the C-O bond of the aldehyde, tracing it back to the primary alcohol, (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol (2) . This alcohol can be envisioned as arising from the formylation of a suitable organometallic intermediate derived from 2-bromo-6-chloro-3-(trifluoromethyl)pyridine (3) . This bromo-precursor, in turn, can be synthesized from a commercially available starting material, 2-chloro-5-(trifluoromethyl)pyridine (4) .

Caption: Retrosynthetic pathway for the target aldehyde.

Synthesis Workflow

The forward synthesis is proposed as a three-step sequence starting from 2-chloro-5-(trifluoromethyl)pyridine.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN86107883A - The method of preparing manganese dioxide from pyrolusite and oxidation reaction apparatus thereof - Google Patents [patents.google.com]

- 3. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinaldehyde: A Versatile Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 6-Chloro-3-(trifluoromethyl)picolinaldehyde, a key heterocyclic intermediate. We will explore its chemical identity, synthesis, reactivity, and critical applications in the development of novel pharmaceuticals and agrochemicals. The inherent reactivity of the aldehyde functional group, combined with the electronic influence of the chloro and trifluoromethyl substituents, makes this molecule a valuable scaffold in modern chemical synthesis.

Core Chemical Identity and Physicochemical Properties

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a substituted pyridine derivative. The pyridine ring is functionalized with an aldehyde group at the 2-position, a trifluoromethyl group at the 3-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups dictates its chemical behavior and utility.

The trifluoromethyl group acts as a potent electron-withdrawing group and can enhance metabolic stability and membrane permeability in bioactive compounds.[1] The chlorine atom also contributes to the electrophilic nature of the pyridine ring and serves as a potential site for nucleophilic substitution or a critical element for halogen bonding interactions in drug-receptor binding.[2] The aldehyde group is a versatile chemical handle for a wide array of synthetic transformations.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde[3] |

| CAS Number | 1245914-65-1[3][4][5] |

| Molecular Formula | C₇H₃ClF₃NO[3][4][5] |

| Molecular Weight | 209.55 g/mol [3][4] |

| Canonical SMILES | C1=CC(=NC(=C1C(F)(F)F)C=O)Cl[5] |

| InChI Key | YCRXWHRVPZXEMU-UHFFFAOYSA-N[5] |

(Note: An illustrative 2D structure would be placed here in a full document.)

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [6] (Inferred from similar compounds) |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][7] |

| Purity (Typical) | ≥95% | [5] |

Synthesis and Purification Workflow

The synthesis of trifluoromethylpyridine derivatives often begins with precursor molecules that are subsequently halogenated and functionalized.[8] A common strategy involves the chlorination and trifluoromethylation of a suitable picoline (methylpyridine) derivative, followed by oxidation of the methyl group to an aldehyde.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a representative example based on established organic chemistry principles for synthesizing related structures.

-

Starting Material: 6-Chloro-3-methylpicolinonitrile.

-

Trifluoromethylation: The methyl group can be converted to a trichloromethyl group via free-radical chlorination, followed by a halogen exchange (Halex) reaction using a fluoride source like antimony trifluoride (Swarts reaction) or hydrogen fluoride to yield 6-chloro-3-(trifluoromethyl)picolinonitrile.[8]

-

Reduction to Aldehyde: The nitrile is then selectively reduced to the aldehyde. A common and effective method is using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like toluene or dichloromethane, followed by an aqueous workup. This reagent is known for its ability to partially reduce nitriles and esters to aldehydes.

-

Purification: The crude product is purified via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the final product, 6-Chloro-3-(trifluoromethyl)picolinaldehyde.

Caption: Synthetic and purification workflow for the target compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is dominated by the aldehyde group, which is activated by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the pyridine nitrogen.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-3-(trifluoromethyl)picolinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄).[1]

-

Nucleophilic Addition: The aldehyde is highly susceptible to nucleophilic attack. This allows for a variety of C-C bond-forming reactions, including:

-

Wittig Reaction: To form alkenes.

-

Grignard/Organolithium Addition: To form secondary alcohols.

-

Reductive Amination: To synthesize secondary and tertiary amines, which are prevalent in bioactive molecules.

-

-

Condensation Reactions: It can participate in Knoevenagel or Aldol-type condensations to form more complex molecular scaffolds.

Caption: Key reaction pathways of the picolinaldehyde core.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used to construct more complex molecules.[9] Its trifluoromethylpyridine core is a recognized motif in successful agrochemicals and pharmaceuticals.[8]

Pharmaceutical Applications

The molecule serves as a precursor for synthesizing compounds with potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1] The aldehyde group can form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins, making it a valuable warhead for targeted covalent inhibitors.[9] The trifluoromethyl group enhances lipophilicity, which can improve cell membrane penetration and metabolic stability.[9]

-

Keap1-Nrf2 Pathway Modulators: The structurally related 5-Chloro-3-(trifluoromethyl)picolinaldehyde is used to synthesize compounds targeting the Keap1-Nrf2 pathway, which is crucial for antioxidant and anti-inflammatory responses.[1] This suggests that the 6-chloro isomer is a valuable starting point for similar investigations.

-

Neuroprotective Agents: Vinyl sulfone derivatives created from this aldehyde scaffold have been explored as potential neuroprotective agents for conditions like multiple sclerosis.[1]

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives are widely used to protect crops from pests.[8] The TFMP moiety is a key component in numerous insecticides and fungicides.[8] 6-Chloro-3-(trifluoromethyl)picolinaldehyde provides a direct route to introduce this important pharmacophore into novel pesticide candidates.

Caption: Role as a versatile building block in discovery pipelines.

Safety, Handling, and Storage

As a reactive aldehyde, this compound requires careful handling. While specific GHS data for this exact CAS number is not aggregated in major databases, data for the closely related isomer, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, provides a strong basis for hazard assessment.[10]

Table 3: Anticipated GHS Hazard Classifications

| Hazard Class | Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[10] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[10] |

| Skin Sensitization | H317: May cause an allergic skin reaction[10] |

| STOT, Single Exposure | H335: May cause respiratory irritation[10] |

Handling Recommendations:

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

Storage:

References

-

6-Chloro-3-(trifluoromethyl)picolinaldehyde | 1245914-65-1 | C7H3ClF3NO | Appchem. (URL: [Link])

-

6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

6-Chloro-3-(trifluoromethyl)picolinaldehyde - AbacipharmTech-Global Chemical supplier. (URL: [Link])

-

"Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3-(trifluoroMethyl)picolinaldehyde - CAS:1245914-65-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. 6-Chloro-3-(trifluoromethyl)picolinaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 5-(trifluoromethyl)picolinaldehyde | 31224-82-5 [sigmaaldrich.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilicity of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a halogen, a potent electron-withdrawing trifluoromethyl group, and an aldehyde, imparts a distinct and valuable reactivity profile. This guide provides a comprehensive analysis of the electronic structure and electrophilicity of this compound. We will dissect the influence of each substituent on the molecule's two primary electrophilic centers: the aldehyde carbonyl carbon and the pyridine ring. This analysis is supported by a discussion of its characteristic reactions, detailed experimental protocols, and its application in modern chemical synthesis.

Introduction: A Profile of a Versatile Synthetic Intermediate

6-Chloro-3-(trifluoromethyl)picolinaldehyde, with the molecular formula C₇H₃ClF₃NO, is a pyridine-based aldehyde.[1] The strategic placement of its functional groups makes it a powerful intermediate in synthetic chemistry. The aldehyde group provides a reactive handle for a multitude of transformations, while the chloro and trifluoromethyl substituents modulate the electronic properties of the pyridine core, enhancing its reactivity in specific ways.[3][4] This combination of features has led to its use in the development of novel therapeutic agents and advanced agrochemicals.[4][5]

| Property | Value | Source |

| IUPAC Name | 6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | [6] |

| CAS Number | 1245914-65-1 | [1] |

| Molecular Formula | C₇H₃ClF₃NO | [1] |

| Molecular Weight | 209.55 g/mol | [6] |

| Appearance | White to Yellow Solid |

Dissecting the Electrophilicity: A Tale of Two Centers

The electrophilic character of 6-Chloro-3-(trifluoromethyl)picolinaldehyde is best understood by considering two distinct regions of the molecule: the aldehyde functional group and the aromatic pyridine ring. The electronic nature of the ring substituents profoundly influences both.

The Aldehyde Carbonyl: A Highly Activated Electrophile

The carbon atom of the aldehyde group (-CHO) is inherently electrophilic due to the polarization of the C=O double bond. However, in this molecule, its electrophilicity is significantly enhanced by the strong inductive electron-withdrawing effects of the adjacent pyridine ring, which is itself rendered highly electron-deficient by its substituents.

The key contributors to this activation are:

-

The Pyridine Nitrogen: The nitrogen atom in the ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, deactivating the ring system towards electrophilic attack.[7][8]

-

The Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[9][10] Its strong inductive effect pulls electron density away from the ring, which in turn pulls density from the attached aldehyde group, making the carbonyl carbon exceptionally electron-poor and highly susceptible to nucleophilic attack.

-

The Chloro (-Cl) Group: The chlorine atom also contributes a net inductive withdrawal of electron density, further increasing the electrophilicity of the entire system.[4]

This cumulative electron withdrawal makes the aldehyde group in 6-Chloro-3-(trifluoromethyl)picolinaldehyde more reactive towards nucleophiles than a typical aromatic aldehyde.

Caption: Inductive effects enhancing aldehyde reactivity.

The Pyridine Ring: An Electron-Deficient Aromatic System

While the aldehyde is primed for nucleophilic addition, the pyridine ring is engineered for a different type of reaction: Nucleophilic Aromatic Substitution (SₙAr). Pyridine itself is less reactive than benzene in Electrophilic Aromatic Substitution (EAS) because the ring nitrogen deactivates it.[7][11] The presence of two additional strong electron-withdrawing groups (-CF₃ and -Cl) deactivates the ring even further, making EAS reactions practically unfeasible under normal conditions.

Conversely, this extreme electron deficiency makes the ring an excellent substrate for SₙAr. Nucleophiles can attack the ring, particularly at positions ortho and para to the electron-withdrawing groups, leading to the displacement of a leaving group. In this molecule, the chlorine atom at the C6 position is the designated leaving group. The reaction is facilitated by the ability of the electronegative nitrogen and the -CF₃ group to stabilize the negative charge in the intermediate Meisenheimer complex.[12]

Caption: Substituent effects on pyridine ring reactivity.

Characteristic Reactions and Methodologies

The dual electrophilic nature of 6-Chloro-3-(trifluoromethyl)picolinaldehyde gives rise to a predictable set of chemical transformations.

Reactions at the Aldehyde

The activated aldehyde readily undergoes reactions typical of carbonyl compounds, often under mild conditions.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-chloro-3-(trifluoromethyl)picolinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3][4]

-

Reduction: The aldehyde is easily reduced to the corresponding alcohol, (6-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄).[3]

-

Covalent Modification: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, making it a valuable fragment for designing enzyme inhibitors or biochemical probes.[3][4]

Nucleophilic Aromatic Substitution (SₙAr) at C6

The most significant reaction involving the pyridine ring is the displacement of the C6 chloro substituent by a nucleophile. This is a powerful method for introducing diverse functionalities onto the pyridine scaffold.

Step-by-Step Methodology: SₙAr with a Primary Amine

This protocol describes a general procedure for the substitution of the 6-chloro group with a generic primary amine (R-NH₂), a common transformation in drug discovery.

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the primary amine (R-NH₂; 1.1-1.5 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃; 2.0 eq) or diisopropylethylamine (DIPEA; 2.0 eq), to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-amino-3-(trifluoromethyl)picolinaldehyde derivative.

Caption: Workflow for S(N)Ar on the picolinaldehyde.

Conclusion: A Strategically Designed Building Block

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a testament to the power of substituent effects in tuning molecular reactivity. The convergence of a pyridine nitrogen, a chloro group, and a trifluoromethyl group creates a highly electron-deficient system. This electronic profile serves two key purposes for the synthetic chemist: it dramatically increases the electrophilicity of the aldehyde for nucleophilic additions, and it primes the pyridine ring for nucleophilic aromatic substitution at the C6 position. This predictable and potent reactivity ensures its continued importance as a versatile intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

Igarashi, T., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved January 19, 2026, from [Link]

-

Poon, D. W., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Retrieved January 19, 2026, from [Link]

-

Jojart, B., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Chemical characteristics of the trifluoromethyl group. Electrostatic potential map. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

6-Chloro-3-(trifluoromethyl)picolinaldehyde | 1245914-65-1 | Appchem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Ihori, Y., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. (2022). Retrieved January 19, 2026, from [Link]

-

Electrophilic aromatic substitution. Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. Google Patents. (n.d.).

- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents. (n.d.).

-

Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. (2020). Retrieved January 19, 2026, from [Link]

-

Electrophilic substitution on pyridine. Química Organica.org. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Chloro-3-(trifluoroMethyl)picolinaldehyde - CAS:1245914-65-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Characterization of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] The presence of an aldehyde functional group, a chloro substituent, and a trifluoromethyl moiety imparts a unique electronic and steric profile, making it a valuable intermediate.[1][3] However, a comprehensive understanding of its fundamental physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its effective application in drug discovery and development.[4] Poor solubility can hinder biological assays and lead to poor bioavailability, while instability can compromise the integrity and safety of active pharmaceutical ingredients (APIs).[4][5] This guide presents a detailed framework for the systematic characterization of 6-Chloro-3-(trifluoromethyl)picolinaldehyde, outlining field-proven experimental protocols for determining both kinetic and thermodynamic solubility, and for assessing its intrinsic stability through forced degradation studies as mandated by regulatory bodies.[6][7]

Physicochemical Profile and Structural Attributes

A thorough characterization begins with the foundational properties of the molecule. While extensive experimental data for this specific compound is not widely published, its basic attributes can be compiled from chemical supplier databases.

Chemical Structure:

Table 1: Core Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

| Property | Value | Source |

| CAS Number | 1245914-65-1 | [8][9][10] |

| Molecular Formula | C₇H₃ClF₃NO | [8] |

| Molecular Weight | 209.55 g/mol | [8] |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)C=O)Cl | [1] |

The structure combines an electron-deficient pyridine ring, further deactivated by the chloro and trifluoromethyl groups, with a reactive aldehyde.[11][12] The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive compounds, while the aldehyde serves as a key synthetic handle for transformations like condensation or reductive amination.[1][13]

Aqueous Solubility Assessment

Determining aqueous solubility is a critical early step, as it influences everything from in vitro assay reliability to oral bioavailability.[14] It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[4][15]

Rationale for Differentiated Solubility Assays

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions, typically after a short incubation time when dissolving from a high-concentration DMSO stock solution.[14][16][17] It is a high-throughput method used in early discovery to flag potential issues and is relevant for understanding compound behavior in rapid in vitro screens where compounds are added from DMSO.[4][18]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[5][19] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24 hours) until the concentration of the dissolved compound is in equilibrium with the undissolved solid.[18][19] This value is fundamental for formulation development and biopharmaceutical classification.[4][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for determining equilibrium solubility.[18]

Objective: To determine the maximum dissolved concentration of 6-Chloro-3-(trifluoromethyl)picolinaldehyde in an aqueous buffer at equilibrium.

Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a glass vial.[19]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[18][19]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.[18]

-

Quantification: Prepare a calibration curve using known concentrations of the compound dissolved in a suitable organic solvent (e.g., Acetonitrile/Water). Analyze the filtered supernatant using a validated stability-indicating HPLC-UV method to determine the concentration.[5]

-

Reporting: Express the solubility in units of µg/mL or µM.

Experimental Protocol: Kinetic Solubility (High-Throughput Method)

This protocol provides a rapid assessment suitable for early-stage discovery.[15][17]

Objective: To quickly assess the precipitation of the compound when diluted from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.[17]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[16]

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final test concentration, ensuring the final DMSO concentration is low (typically ≤1%) to minimize co-solvent effects.[16]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[18]

-

Detection: Determine the solubility limit. This can be done in several ways:

Visualization of Solubility Workflows

Caption: Comparative workflows for thermodynamic and kinetic solubility assessment.

Chemical Stability and Forced Degradation Analysis

Understanding the intrinsic stability of a molecule is a regulatory requirement and essential for determining storage conditions, re-test periods, and potential degradation pathways.[20][21] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, providing critical insights into its degradation profile.[7][22]

Rationale and Regulatory Context

Forced degradation studies are a core component of the stability testing guidelines issued by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2).[6][20][21] The primary goals of these studies are:

-

To identify likely degradation products: This helps in establishing degradation pathways.[7]

-

To demonstrate the specificity of the analytical method: The method must be able to separate the intact parent compound from all significant degradants, making it "stability-indicating."[22][23]

-

To elucidate the intrinsic stability of the molecule: This reveals its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.[24]

Protocol for Forced Degradation Studies

Objective: To identify the degradation products of 6-Chloro-3-(trifluoromethyl)picolinaldehyde under various stress conditions and to develop a stability-indicating analytical method.

General Procedure: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and expose them to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside. The goal is to achieve 5-20% degradation of the parent compound.[25]

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60-80°C.[23]

-

Rationale: The aldehyde and the pyridine ring may be susceptible to acid-catalyzed reactions.

-

Procedure: Incubate the solution and draw samples at various time points (e.g., 2, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature or slightly elevated (e.g., 40°C).[23]

-

Rationale: Aldehydes can undergo various base-catalyzed reactions. The chloro-substituent on the electron-deficient pyridine ring may be susceptible to nucleophilic substitution.

-

Procedure: Incubate and sample over time. Neutralize with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Condition: Expose the solid compound and a solution to dry heat (e.g., 70-80°C).[23]

-

Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

Procedure: Store samples in a calibrated oven and test at appropriate intervals.

-

-

Photolytic Degradation:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).[21]

-

Rationale: Halogenated aromatic compounds can be susceptible to photodecomposition.

-

Procedure: Use a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Analytical Method: Stability-Indicating HPLC

A robust, validated HPLC method is the cornerstone of a stability study.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.[26]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer, pH 2-3) and an organic modifier (e.g., acetonitrile) is typically required to separate the polar parent compound from potentially more or less polar degradants.[26][27]

-

Detection: A Photodiode Array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity, helping to ensure that the parent peak is not co-eluting with a degradant.[5]

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial value, demonstrating that all significant degradants are being detected.[23]

Visualization of Forced Degradation Workflow

Caption: Workflow for ICH-compliant forced degradation studies.

Conclusion

A systematic evaluation of the solubility and stability of 6-Chloro-3-(trifluoromethyl)picolinaldehyde is a non-negotiable prerequisite for its successful application in research and development. By employing rigorous, validated protocols such as the shake-flask method for thermodynamic solubility and ICH-compliant forced degradation studies, researchers can generate the high-quality data necessary to make informed decisions. This foundational knowledge mitigates risks in later development stages, enabling smoother progression of projects by ensuring that the physical and chemical properties of this key building block are well-understood and properly managed.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

U.S. Food and Drug Administration. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. 2003. Available from: [Link]

-

Q1A (R2) A deep dive in Stability Studies. YouTube; 2025. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

Alsenz J, Kansy M. In vitro solubility assays in drug discovery. PubMed; 2007. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. 2025. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available from: [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

-

Harris J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog; 2022. Available from: [Link]

-

Appchem. 6-Chloro-3-(trifluoromethyl)picolinaldehyde. Available from: [Link]

-

Deokate UA, Gorde AM. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor; 2014. Available from: [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2012. Available from: [Link]

-

Solubility of Things. 2-Pyridinecarboxaldehyde. Available from: [Link]

-

Singh R, et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Medicinal Research; 2025. Available from: [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. 2022. Available from: [Link]

-

AbacipharmTech. 6-Chloro-3-(trifluoromethyl)picolinaldehyde. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Available from: [Link]

-

Douglas CJ, et al. Halogenation of the 3-position of pyridines through Zincke imine intermediates. National Institutes of Health (NIH); 2022. Available from: [Link]

-

National Institutes of Health (NIH). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

-

Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

-

Paw B, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica; 2002. Available from: [Link]

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. 2024. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-

Zheng Z, et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry; 2022. Available from: [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. 2022. Available from: [Link]

-

INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. Available from: [Link]

Sources

- 1. 5-Chloro-3-(trifluoromethyl)picolinaldehyde|CAS 1227605-33-5 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Chloro-6-(trifluoromethyl)picolinaldehyde | 1060810-27-6 | Benchchem [benchchem.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. evotec.com [evotec.com]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. acdlabs.com [acdlabs.com]

- 8. appchemical.com [appchemical.com]

- 9. echemi.com [echemi.com]

- 10. 6-Chloro-3-(trifluoromethyl)picolinaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. nelsonlabs.com [nelsonlabs.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. biopharminternational.com [biopharminternational.com]

- 25. researchgate.net [researchgate.net]

- 26. ptfarm.pl [ptfarm.pl]

- 27. helixchrom.com [helixchrom.com]

The Strategic Utility of 6-Chloro-3-(trifluoromethyl)picolinaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated and trifluoromethylated building blocks is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Among the repertoire of such synthons, 6-Chloro-3-(trifluoromethyl)picolinaldehyde has emerged as a particularly versatile and potent intermediate. This technical guide provides an in-depth exploration of the potential applications of this pyridine-based aldehyde in medicinal chemistry. We will delve into its inherent reactivity, showcase its utility in the synthesis of diverse heterocyclic scaffolds, and provide detailed experimental protocols for key chemical transformations. The narrative will be grounded in the principles of causality, explaining the rationale behind experimental choices and the impact of this building block on the biological activity of the resulting compounds.

Introduction: The Physicochemical Advantages of a Privileged Scaffold

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a pyridine derivative distinguished by the presence of three key functional groups: a reactive aldehyde, an electron-withdrawing chlorine atom, and a lipophilic trifluoromethyl group.[1] This unique combination of features makes it a highly valuable building block in medicinal chemistry.

The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, Wittig reactions, and reductive aminations, enabling the construction of complex molecular architectures. The chloro substituent not only enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions, but can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to enhanced binding affinity with biological targets. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[2]

This guide will explore how these intrinsic properties are leveraged in the synthesis of novel therapeutic agents.

Core Synthetic Transformations and Methodologies

The aldehyde group of 6-Chloro-3-(trifluoromethyl)picolinaldehyde is the primary site of its synthetic utility. Two of the most powerful and widely employed reactions for C-C bond formation from aldehydes are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel Condensation: A Gateway to Cyano-Vinyl Pyridines

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a new C=C double bond.[3] In the context of our target aldehyde, a particularly useful reaction is its condensation with malononitrile.

The resulting product, 2-((6-chloro-3-(trifluoromethyl)pyridin-2-yl)methylene)malononitrile, is a highly functionalized intermediate. The vinyl cyanide moiety is a known pharmacophore and can participate in a variety of subsequent cyclization reactions to form diverse heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation of 6-Chloro-3-(trifluoromethyl)picolinaldehyde with Malononitrile

-

Materials:

-

6-Chloro-3-(trifluoromethyl)picolinaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of 6-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will often precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the desired 2-((6-chloro-3-(trifluoromethyl)pyridin-2-yl)methylene)malononitrile as a solid.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

This straightforward protocol provides a high yield of a versatile intermediate, demonstrating the practical utility of the Knoevenagel condensation in leveraging the reactivity of our target aldehyde.[4]

Diagram: Knoevenagel Condensation Workflow

Caption: A generalized workflow for the Knoevenagel condensation.

The Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[5] By reacting 6-Chloro-3-(trifluoromethyl)picolinaldehyde with a phosphorus ylide, a vinyl pyridine derivative can be formed. The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions.

A particularly relevant transformation is the reaction with (triphenylphosphoranylidene)acetonitrile to yield 3-(6-chloro-3-(trifluoromethyl)pyridin-2-yl)acrylonitrile. This product, similar to the Knoevenagel product, is a valuable precursor to a variety of nitrogen-containing heterocycles.

Experimental Protocol: Wittig Reaction of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

-

Materials:

-

6-Chloro-3-(trifluoromethyl)picolinaldehyde

-

(Triphenylphosphoranylidene)acetonitrile (Wittig reagent)[6]

-

Toluene (anhydrous solvent)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 6-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) in anhydrous toluene.

-

Add (triphenylphosphoranylidene)acetonitrile (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue will contain the desired product and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-(6-chloro-3-(trifluoromethyl)pyridin-2-yl)acrylonitrile.

-

-

Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Wittig Reaction Logical Flow

Caption: Key steps in the Wittig olefination of the title aldehyde.

Application in the Synthesis of Bioactive Heterocycles: The Case of Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] The vinyl pyridine derivatives synthesized from 6-Chloro-3-(trifluoromethyl)picolinaldehyde are excellent precursors for the construction of quinoline ring systems.

For instance, the vinyl cyanide product from the Knoevenagel condensation can undergo a Friedländer annulation with a suitable ketone to furnish a highly substituted quinoline. The chloro and trifluoromethyl groups on the pyridine ring of the starting aldehyde are carried through the synthesis, imparting their beneficial physicochemical properties to the final quinoline product.

Hypothetical Synthetic Route to a Novel Quinoline Derivative:

-

Knoevenagel Condensation: As described in section 2.1, 6-Chloro-3-(trifluoromethyl)picolinaldehyde is reacted with malononitrile to form 2-((6-chloro-3-(trifluoromethyl)pyridin-2-yl)methylene)malononitrile.

-

Cyclization/Annulation: This intermediate could then be subjected to a cyclization reaction. For example, a Thorpe-Ziegler reaction could be employed to form a substituted amino-pyridine derivative.

-

Further Elaboration: The resulting polysubstituted pyridine could then be further modified. For instance, the amino group could be diazotized and replaced with another functional group, or the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for diversification.

The resulting novel quinoline-like structures would be of significant interest for biological screening, particularly in areas where quinolines have shown promise. The presence of the chloro and trifluoromethyl groups would be expected to enhance their potency and drug-like properties.

Structure-Activity Relationship (SAR) Insights

The true value of a building block like 6-Chloro-3-(trifluoromethyl)picolinaldehyde is realized when considering the structure-activity relationships of the compounds derived from it. While specific SAR data for derivatives of this exact aldehyde are not extensively published, we can extrapolate from the broader medicinal chemistry literature on chloro- and trifluoromethyl-substituted heterocycles.

-

Impact of the Chloro Group: The position of the chlorine atom can significantly influence activity. In many cases, a chloro substituent can enhance binding affinity through favorable interactions with the target protein. Its electron-withdrawing nature also modulates the electronics of the aromatic system.

-

Role of the Trifluoromethyl Group: The trifluoromethyl group is a potent modulator of lipophilicity and metabolic stability. Its replacement of a methyl group can block sites of metabolism and improve oral bioavailability. The strong dipole of the C-F bonds can also lead to favorable interactions with the target.

Table 1: Physicochemical Properties of Key Substituents

| Substituent | van der Waals Radius (Å) | Hammett Constant (σp) | Lipophilicity (π) |

| -H | 1.20 | 0.00 | 0.00 |

| -Cl | 1.80 | 0.23 | 0.71 |

| -CH₃ | 2.00 | -0.17 | 0.56 |

| -CF₃ | 2.44 | 0.54 | 0.88 |

This data highlights the significant differences in size, electronic effects, and lipophilicity between a trifluoromethyl group and a simple methyl group, as well as the distinct properties of the chloro substituent. These differences are the key drivers of the often-dramatic improvements in biological activity seen when these groups are incorporated into a drug candidate.

Future Directions and Conclusion

6-Chloro-3-(trifluoromethyl)picolinaldehyde represents a powerful and versatile building block for the synthesis of novel, biologically active heterocyclic compounds. Its unique combination of a reactive aldehyde, a chloro substituent, and a trifluoromethyl group provides medicinal chemists with a tool to rapidly generate libraries of diverse compounds with promising drug-like properties.

While this guide has outlined the fundamental reactivity and potential applications of this aldehyde, further research is warranted to fully explore its synthetic utility. The development of novel cyclization reactions from its vinyl derivatives, and the systematic biological evaluation of the resulting compound libraries, will undoubtedly lead to the discovery of new therapeutic agents.

The strategic use of such "privileged" building blocks is a key enabler of modern drug discovery. By understanding the inherent properties of these synthons and applying robust synthetic methodologies, researchers can accelerate the journey from a chemical starting material to a life-saving medicine.

References

- Verma, A., Joshi, S., & Singh, D. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007).

- Esteb, J. J., Fravel, B., Magers, J., McNulty, L., O'Reilly, S., & Murray, A. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.

- Ojima, I. (2009). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. Retrieved from [Link]

- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.

- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 3(8), 114-121.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- Wang, L., Li, P., & Wang, L. (2015). Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. Green Chemistry, 17(6), 3405-3409.

- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

- Comins, D. L., & Dehghani, A. (1995). n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses, 72, 219.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry.

- Kumar, A., Kumar, R., & Kumar, S. (2012). Synthesis and biological evaluation of beta-chloro vinyl chalcones as inhibitors of TNF-alpha and IL-6 with antimicrobial activity. Bioorganic & medicinal chemistry letters, 22(21), 6689–6692.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (Triphenylphosphoranylidene)acetonitrile 97 16640-68-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinaldehyde: A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-(trifluoromethyl)picolinaldehyde, a pivotal building block in contemporary organic synthesis. The document elucidates its synthesis, physicochemical properties, and diverse reactivity profile. Special emphasis is placed on its strategic applications in the development of pharmaceuticals and agrochemicals, supported by detailed reaction protocols and mechanistic insights. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine and trifluoromethyl groups into heterocyclic frameworks is a well-established strategy in medicinal and agricultural chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] The pyridine scaffold, a common motif in bioactive compounds, when substituted with these moieties, offers a powerful platform for the design of novel drugs and agrochemicals.[2]

6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS No. 1245914-65-1) has emerged as a particularly valuable building block due to its trifunctional nature.[3][4] It possesses three distinct reactive sites: an electrophilic aldehyde, a carbon-chlorine bond amenable to cross-coupling reactions, and an electron-deficient pyridine ring activated by the trifluoromethyl group. This unique combination allows for a wide array of chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures.[1][5]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde is crucial for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

| Property | Value | Source |

| CAS Number | 1245914-65-1 | [3][6][7] |

| Molecular Formula | C7H3ClF3NO | [3] |

| Molecular Weight | 209.55 g/mol | [3][6] |

| Appearance | White to off-white solid | [8] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep away from heat, sparks, and open flames.[8] | [8] |

Safety and Handling:

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a combustible material and should be handled with care.[8] It is corrosive and can cause skin and eye burns.[8] Inhalation may be harmful, and it may cause an allergic skin reaction.[8] Therefore, it is imperative to use this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Ensure that an eyewash station and safety shower are readily accessible.[8]

Synthesis of 6-Chloro-3-(trifluoromethyl)picolinaldehyde

The synthesis of this key intermediate typically involves a multi-step sequence starting from readily available picoline derivatives. A general and illustrative synthetic pathway is outlined below. The process often begins with the trifluoromethylation of a picoline precursor, followed by chlorination of the pyridine ring. The final step involves the selective oxidation of a methyl group to the desired aldehyde.

Caption: A generalized synthetic pathway to 6-Chloro-3-(trifluoromethyl)picolinaldehyde.

A common synthetic approach involves the oxidation of the corresponding alcohol, (6-chloro-3-(trifluoromethyl)pyridin-2-yl)methanol.[10] This oxidation can be achieved using various oxidizing agents, such as manganese dioxide (MnO2), in a suitable solvent like dichloromethane (DCM).[10] The reaction is typically performed at room temperature, and after completion, the solid oxidant is removed by filtration.[10] Evaporation of the solvent yields the desired aldehyde.[10]

Reactivity Profile and Synthetic Applications

The synthetic utility of 6-Chloro-3-(trifluoromethyl)picolinaldehyde stems from the distinct reactivity of its three functional groups. This allows for a modular and divergent approach to the synthesis of a wide range of complex molecules.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Nucleophilic Addition: The electrophilic aldehyde carbon is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates.[11][12] This allows for the introduction of diverse substituents at the 2-position of the pyridine ring.

-

Reductive Amination: The aldehyde can be converted into various primary, secondary, and tertiary amines through reductive amination with ammonia or primary/secondary amines in the presence of a reducing agent like sodium borohydride.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions provide access to vinyl-substituted pyridine derivatives, which are valuable intermediates for further functionalization.

-

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).[5] Conversely, it can be reduced to the primary alcohol with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[5]

Caption: Key transformations of the aldehyde group in 6-Chloro-3-(trifluoromethyl)picolinaldehyde.

Reactions at the Chloro Substituent

The chloro group at the 6-position of the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for the synthesis of biaryl and heteroaryl-aryl compounds.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to alkynyl-substituted pyridines.[13][14][15][16][17]

-

Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the introduction of a wide range of primary and secondary amines at the 6-position, forming valuable amino-pyridine derivatives.[18][19][20][21][22]

-

Stille and Negishi Couplings: These cross-coupling reactions with organostannanes and organozinc reagents, respectively, offer alternative methods for carbon-carbon bond formation.

Caption: Important cross-coupling reactions involving the chloro substituent.

Reactivity of the Pyridine Ring

The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the trifluoromethyl group. However, the presence of the chloro and aldehyde groups often directs reactivity to those sites first.

Exemplary Experimental Protocols

To illustrate the practical utility of 6-Chloro-3-(trifluoromethyl)picolinaldehyde, the following are representative, detailed experimental protocols for key transformations.

Protocol: Oxidation to 6-Chloro-3-(trifluoromethyl)picolinic Acid

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.

Step-by-Step Methodology:

-

To a stirred solution of 6-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water, add a solution of potassium permanganate (KMnO4) (1.5-2.0 eq) in water dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

-

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-Chloro-3-(trifluoromethyl)picolinic acid.

Protocol: Sonogashira Coupling with Phenylacetylene

This protocol details the palladium- and copper-catalyzed coupling of the chloro-pyridine with a terminal alkyne.

Step-by-Step Methodology:

-

To a degassed solution of 6-Chloro-3-(trifluoromethyl)picolinaldehyde (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (2:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).[15]

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-16 hours.[15]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-(phenylethynyl)-3-(trifluoromethyl)picolinaldehyde.

Conclusion

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde, a cross-coupling-amenable chloro substituent, and an electron-deficient trifluoromethyl-substituted pyridine ring provides a powerful platform for the efficient construction of complex molecules. The strategic application of this intermediate has significant potential to accelerate the discovery and development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical experimental protocols, to enable researchers to fully exploit its synthetic potential.

References

-

Appchem. (n.d.). 6-Chloro-3-(trifluoromethyl)picolinaldehyde | 1245914-65-1. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 6-Chloro-3-(trifluoromethyl)picolinaldehyde. Retrieved from [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 6-Chloro-3-(trifluoromethyl)picolinaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. Retrieved from [Link]

-

PubMed. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]

-

AMERICAN ELEMENTS®. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Retrieved from [Link]

-

Freie Universität Berlin. (2022). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Chloro-3-(trifluoroMethyl)picolinaldehyde - CAS:1245914-65-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. 6-Chloro-3-(trifluoromethyl)picolinaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. youtube.com [youtube.com]

A Technical Guide to the Safe Handling of 6-Chloro-3-(trifluoromethyl)picolinaldehyde for Research and Development

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling 6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS No. 1245914-65-1).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety. The protocols described herein are based on a synthesis of data from analogous chemical structures and established principles of chemical hygiene.

Compound Profile and Inherent Risks

6-Chloro-3-(trifluoromethyl)picolinaldehyde is a pyridine-based aldehyde derivative.[4] Its molecular structure, featuring a reactive aldehyde group, a trifluoromethyl group, and a chlorinated pyridine ring, makes it a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[4][5] However, these same functional groups are the source of its potential hazards. The aldehyde can interact with biological nucleophiles, while the trifluoromethyl and chloro groups create an electron-deficient aromatic system, influencing its reactivity and toxicological profile.

While a comprehensive toxicological profile for this specific molecule is not widely published, data from structurally related compounds, such as other substituted pyridine carboxaldehydes, allows for a robust and conservative risk assessment.[6][7][8]

Comprehensive Hazard Identification

Based on data from analogous compounds, 6-Chloro-3-(trifluoromethyl)picolinaldehyde should be treated as a hazardous substance with multiple potential routes of exposure and target organs. The primary hazards are summarized below.

| Hazard Classification | Category | Description and Rationale |

| Acute Toxicity, Oral | Category 3 / 4 | Harmful or toxic if swallowed. Aldehyde groups can be reactive, and halogenated aromatic compounds often exhibit oral toxicity. |

| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled. The compound may be a dust or vapor that can cause respiratory tract irritation and systemic toxicity. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Halogenated pyridines and aldehydes can irritate the skin upon contact.[6][7][8][9] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation or damage.[6][7][8][9] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. Some individuals may develop a hypersensitivity to the compound after initial contact.[7][8][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or vapors can irritate the nose, throat, and lungs.[6][7][8] |

Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).[6][7][11]

The Core of Safety: A Multi-Layered Precautionary Approach